1-Thia-4,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This process includes the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions. A Dean-Stark trap is used to remove water, facilitating the formation of the spirocyclic structure . The reaction mixture is then subjected to column chromatography to isolate the desired product in yields ranging from 27% to 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The sulfur atom in the thiazolidine ring can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Condensation Reactions: The spirocyclic structure allows for condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as sulfoxides, sulfones, and N-alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Thia-4,8-diazaspiro[4
Pharmaceutical Chemistry: The compound has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Biological Research: The compound’s ability to interact with various biological targets makes it a useful tool for studying biochemical pathways.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets in the body. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the protection of the gastric mucosa . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-4-one Derivatives: These compounds share a similar thiazolidine ring structure and have been studied for their anti-ulcer activity.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro-oxindoles and spiro-piperidines, exhibit similar structural features and biological activities.
Uniqueness
1-Thia-4,8-diazaspiro[4.5]decan-3-one stands out due to its unique combination of a thiazolidine ring and a spirocyclic structure. This dual feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXFTYZSNHVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.